molecular formula C18H18O4 B14578005 4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one CAS No. 61601-89-6

4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one

Cat. No.: B14578005
CAS No.: 61601-89-6
M. Wt: 298.3 g/mol
InChI Key: OAKGAIQVLQYTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a diphenylmethyl group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one typically involves the reaction of diphenylmethanol with methoxyacetyl chloride under basic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable catalyst to form the oxolan-2-one ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61601-89-6

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

4-hydroxy-4-[methoxy(diphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C18H18O4/c1-21-18(14-8-4-2-5-9-14,15-10-6-3-7-11-15)17(20)12-16(19)22-13-17/h2-11,20H,12-13H2,1H3

InChI Key

OAKGAIQVLQYTJV-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3(CC(=O)OC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.